molecular formula C17H20N2O2S B14482891 Di-(2-methoxy-5-methylphenyl)thiourea CAS No. 63980-68-7

Di-(2-methoxy-5-methylphenyl)thiourea

Cat. No.: B14482891
CAS No.: 63980-68-7
M. Wt: 316.4 g/mol
InChI Key: OGDPRTUTXQONQP-UHFFFAOYSA-N
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Description

Di-(2-methoxy-5-methylphenyl)thiourea: is an organosulfur compound with the molecular formula C16H18N2O2S. It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing di-(2-methoxy-5-methylphenyl)thiourea involves the condensation of 2-methoxy-5-methylaniline with thiophosgene (CSCl2) in the presence of a base such as triethylamine.

    Thioacylation: Another method involves the reaction of 2-methoxy-5-methylaniline with carbon disulfide (CS2) in an aqueous medium.

Industrial Production Methods: Industrial production of this compound often involves large-scale thioacylation reactions using readily available starting materials like 2-methoxy-5-methylaniline and carbon disulfide. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thiourea derivatives

Scientific Research Applications

Chemistry: Di-(2-methoxy-5-methylphenyl)thiourea is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets for the treatment of neurodegenerative diseases .

Medicine: Its derivatives have been investigated for their antimicrobial, antioxidant, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed as a stabilizer in the formulation of certain materials .

Comparison with Similar Compounds

  • N-(2-Methoxy-5-methylphenyl)thiourea
  • 1-(2-Methoxy-5-methylphenyl)-3-phenylthiourea
  • 1-(2-Methoxy-5-methylphenyl)-3-(2-naphthyl)thiourea

Comparison: Di-(2-methoxy-5-methylphenyl)thiourea is unique due to its symmetrical structure, which imparts distinct physicochemical properties compared to its asymmetrical counterparts. The presence of two methoxy and methyl groups enhances its solubility and reactivity in various chemical reactions . Additionally, its symmetrical nature may contribute to more consistent biological activity and easier purification processes .

Properties

CAS No.

63980-68-7

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-(2-methoxy-4-methylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea

InChI

InChI=1S/C17H20N2O2S/c1-11-6-8-15(20-3)14(9-11)19-17(22)18-13-7-5-12(2)10-16(13)21-4/h5-10H,1-4H3,(H2,18,19,22)

InChI Key

OGDPRTUTXQONQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)C)OC

Origin of Product

United States

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